1-[(2-Chloro-4-fluorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
1-[(2-Chloro-4-fluorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a unique combination of chloro, fluoro, and methoxy substituents, which may contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-chloro-4-fluorobenzylamine with 3,4-dimethoxybenzaldehyde, followed by cyclization and oxidation steps. The reaction conditions typically include the use of a suitable solvent such as ethanol or methanol, and catalysts like p-toluenesulfonic acid or acetic acid to facilitate the cyclization process.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-[(2-Chloro-4-fluorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted quinazoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted quinazoline derivatives.
Scientific Research Applications
1-[(2-Chloro-4-fluorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives, which are explored for their potential biological activities.
Biology: Researchers study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.
Medicine: The compound is investigated for its potential use as a drug candidate for various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-4-fluorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
1-[(2-Chloro-4-fluorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer drug targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based anticancer drug that also targets EGFR.
Lapatinib: A quinazoline derivative used in the treatment of breast cancer, targeting both EGFR and HER2 receptors.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C23H18ClFN2O4 |
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Molecular Weight |
440.8 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-(3,4-dimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C23H18ClFN2O4/c1-30-20-10-9-16(12-21(20)31-2)27-22(28)17-5-3-4-6-19(17)26(23(27)29)13-14-7-8-15(25)11-18(14)24/h3-12H,13H2,1-2H3 |
InChI Key |
KVAPSSPPLIQOAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)F)Cl)OC |
Origin of Product |
United States |
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